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Compound of Interest

Compound Name: 3-Fluoro-2-iodopyridine

Cat. No.: B136646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-iodopyridine (CAS No.

146141-04-0), a key halogenated pyridine derivative. Due to its unique electronic properties,

this compound serves as a valuable building block in medicinal chemistry and organic

synthesis, particularly in the development of novel pharmaceutical agents. This document

details its chemical and physical properties, provides illustrative synthetic and reaction

protocols, and outlines its significance in contemporary research.

Core Properties of 3-Fluoro-2-iodopyridine
3-Fluoro-2-iodopyridine is a solid, typically appearing as an off-white to light yellow crystalline

substance.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 146141-04-0[2][3]

Molecular Formula C₅H₃FIN[2][3]

Molecular Weight 222.99 g/mol [3]

InChI 1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H[3]

SMILES Fc1cccnc1I[3]

Table 2: Physicochemical Properties

Property Value

Appearance Off-white to light yellow solid[1]

Density 2.046 g/cm³ (Predicted)[1]

Boiling Point 203.1 °C at 760 mmHg[4]

Flash Point 76.6 °C[4]

pKa -0.58 (Predicted)[1]

Storage 2–8 °C under inert gas (Nitrogen or Argon)[1]

Synthesis and Reactivity
3-Fluoro-2-iodopyridine is a versatile intermediate in organic synthesis. Its reactivity is

dominated by the two halogen substituents, with the iodine atom being particularly susceptible

to participation in cross-coupling reactions.

Synthetic Pathway
A common synthetic route to produce substituted iodopyridines is through a Sandmeyer-type

reaction, starting from the corresponding aminopyridine. For 3-Fluoro-2-iodopyridine, a

plausible precursor is 2-Amino-3-fluoropyridine. The synthesis involves two main stages:

diazotization of the amino group, followed by iodination.
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Proposed Synthesis of 3-Fluoro-2-iodopyridine

2-Amino-3-fluoropyridine

Diazonium Salt Intermediate

 Diazotization 
 (NaNO₂, H₂SO₄, 0-5 °C) 

3-Fluoro-2-iodopyridine

 Iodination 
 (KI) 

Click to download full resolution via product page

Caption: Proposed synthetic route to 3-Fluoro-2-iodopyridine.

Experimental Protocol: Synthesis of 3-Fluoro-2-
iodopyridine (Illustrative)
The following protocol is an illustrative procedure adapted from established Sandmeyer

reactions for similar compounds.

1. Preparation of the Diazonium Salt Solution:

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a

dropping funnel, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized

water while cooling in an ice-salt bath.

To this cooled acidic solution, add the starting material, 2-Amino-3-fluoropyridine (5.6 g, 50

mmol), portion-wise, ensuring the temperature remains below 10 °C.
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Cool the resulting solution to 0-5 °C in the ice-salt bath.

Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in 10 mL of deionized water.

Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the

temperature between 0-5 °C. The addition should take approximately 30-45 minutes.

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to

ensure complete diazotization.

2. Iodination Reaction:

Prepare a solution of potassium iodide (12.45 g, 75 mmol) in 25 mL of deionized water.

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide

solution with vigorous stirring. Control the rate of addition to manage the evolution of

nitrogen gas.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium

salt.

3. Work-up and Purification:

Cool the reaction mixture to room temperature and neutralize it with a saturated sodium

bicarbonate solution until the pH is approximately 7-8.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

The crude 3-Fluoro-2-iodopyridine can be further purified by column chromatography on

silica gel or by recrystallization.

Key Applications in Research and Development
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3-Fluoro-2-iodopyridine is a valuable building block for introducing the 3-fluoropyridin-2-yl

moiety into molecules, a common scaffold in pharmacologically active compounds. Its primary

utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura reaction, the iodine atom of 3-Fluoro-2-iodopyridine is displaced

and a new carbon-carbon bond is formed with an organoboron compound, such as a boronic

acid or a boronic ester. This reaction is fundamental in constructing biaryl and heteroaryl

structures.

Suzuki-Miyaura Coupling Workflow

3-Fluoro-2-iodopyridine + 
 Arylboronic Acid

Reaction Mixture 
 (Solvent, Heat)

Pd Catalyst (e.g., Pd(PPh₃)₄) + 
 Base (e.g., K₂CO₃)

Aqueous Workup 
 & Extraction

Coupled Product + 
 Byproducts

Column Chromatography

Purified Biaryl Product
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
(General Procedure)
The following is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction

involving a substituted iodopyridine.[5]

1. Reaction Setup:

In a 10 mL microwave vial containing a stir bar, combine 3-Fluoro-2-iodopyridine (0.5

mmol), the desired arylboronic acid (0.6 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5

mol%), and a base like potassium carbonate (1.0 mmol).[5]

Add a suitable solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, to

achieve a reaction concentration of approximately 0.1 - 0.5 M.[5]

Seal the vial with a cap.

2. Microwave Irradiation:

Place the sealed vial into the microwave reactor.

Irradiate the reaction mixture at a set temperature, typically between 100-150 °C, for a

duration of 5-30 minutes.[5] Reaction progress can be monitored by TLC or LC-MS.

3. Work-up and Purification:

After the reaction is complete, allow the vial to cool to room temperature.

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired

coupled product.

Spectral Data
Detailed, publicly available spectral data such as ¹H and ¹³C NMR for 3-Fluoro-2-iodopyridine
is not readily found in common databases. Commercial suppliers may not perform detailed

analytical characterization for this specific research chemical.[3] Researchers are advised to

acquire their own analytical data upon receipt of the compound to confirm its identity and purity.

Safety and Handling
3-Fluoro-2-iodopyridine should be handled with care in a well-ventilated area or a fume hood.

Standard personal protective equipment, including safety glasses, gloves, and a lab coat,

should be worn. It is classified as an acute oral toxicant (Category 4). For detailed safety

information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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